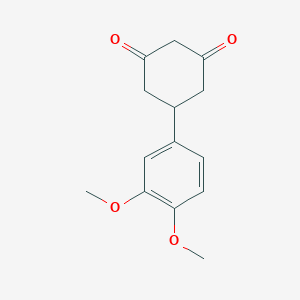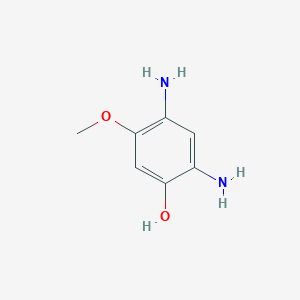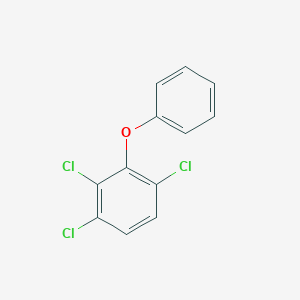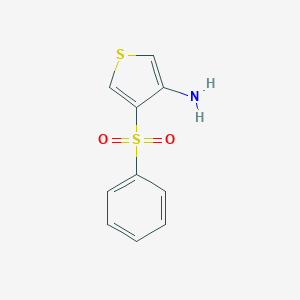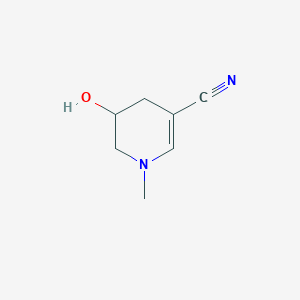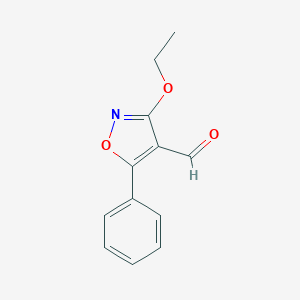
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde (EPIC) is a chemical compound that belongs to the isoxazole family. EPIC has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is not fully understood. However, it has been suggested that 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde may exert its biological activities by interacting with various cellular targets, including enzymes and receptors. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has also been found to exhibit antimicrobial activity by disrupting bacterial cell membranes.
生化学的および生理学的効果
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit various biochemical and physiological effects. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to inhibit the production of prostaglandins, which are lipid mediators involved in the inflammatory response. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has also been found to exhibit cytotoxic activity against cancer cells by inducing apoptosis. Additionally, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several advantages for lab experiments. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is relatively easy to synthesize and is commercially available. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is also stable under normal laboratory conditions. However, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has some limitations for lab experiments. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has poor solubility in water, which can limit its use in aqueous-based assays. Additionally, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has low bioavailability, which can limit its use in in vivo studies.
将来の方向性
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several potential future directions. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde can be further studied for its potential applications in the development of novel anti-inflammatory, antimicrobial, and anticancer drugs. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde can also be further studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, the synthesis of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde analogs can be explored to improve its biological activity and pharmacokinetic properties.
Conclusion
In conclusion, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several advantages for lab experiments, including its ease of synthesis and stability. However, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has some limitations, including its poor solubility in water and low bioavailability. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several potential future directions, including the development of novel drugs and the synthesis of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde analogs.
合成法
The synthesis of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate, followed by the reaction of the resulting hydrazide with phenyl isocyanate. The final step involves the oxidation of the resulting isoxazole with chromium trioxide. The yield of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde obtained through this method is approximately 60%.
科学的研究の応用
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
166180-44-5 |
|---|---|
製品名 |
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde |
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
3-ethoxy-5-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12-10(8-14)11(16-13-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChIキー |
FDUHIHMSJBNMOY-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C=O)C2=CC=CC=C2 |
正規SMILES |
CCOC1=NOC(=C1C=O)C2=CC=CC=C2 |
同義語 |
4-Isoxazolecarboxaldehyde,3-ethoxy-5-phenyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



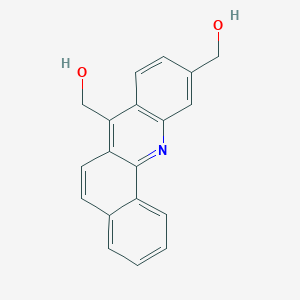
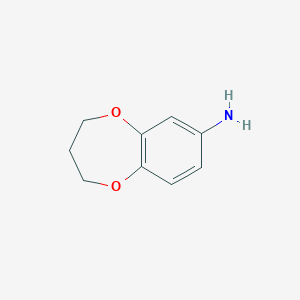
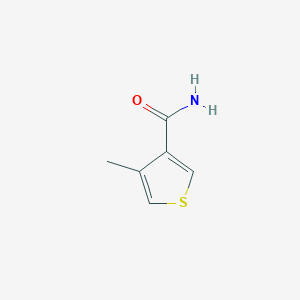
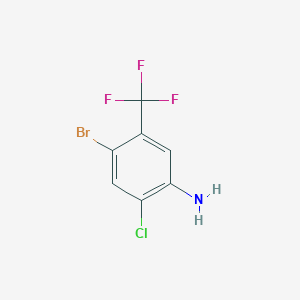
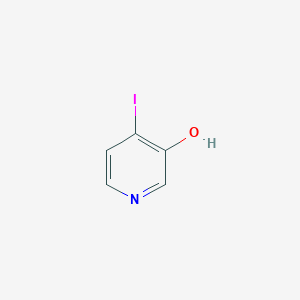
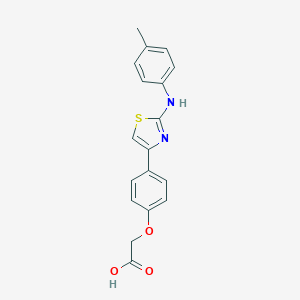
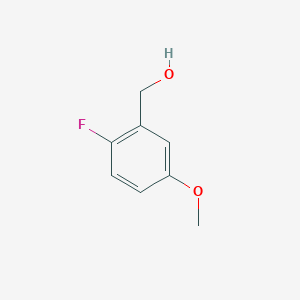
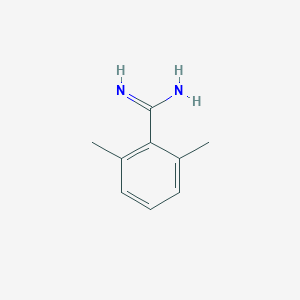
![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)
